molecular formula C17H12F2N2O3 B2890974 N-(2,4-difluorophenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide CAS No. 955679-86-4

N-(2,4-difluorophenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide

Cat. No.: B2890974
CAS No.: 955679-86-4
M. Wt: 330.291
InChI Key: KTJUHYBSYVHKGN-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide is a useful research compound. Its molecular formula is C17H12F2N2O3 and its molecular weight is 330.291. The purity is usually 95%.
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Scientific Research Applications

Oxazole as a Synthetic Intermediate

Oxazoles, including compounds structurally related to N-(2,4-difluorophenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide, are often used as intermediates in synthetic organic chemistry. They can serve as masked forms of activated carboxylic acids, facilitating the synthesis of complex molecules. For instance, oxazoles have been applied in the synthesis of macrolides, a class of natural products with various biological activities. This process involves the photooxygenation of oxazoles to form triamides, which then undergo nucleophilic attack to yield the desired macrolide structures (Wasserman et al., 1981).

Activation of Ortho-Leaving Groups

Oxazoles can activate ortho-leaving groups in nucleophilic aromatic substitution reactions. This property allows for the synthesis of biphenyl or terphenyl products from oxazoles substituted with different groups, such as 2-methoxy-, 2-fluoro-, or 2,6-difluorophenyl groups. The oxazole moiety can be converted into functional groups like esters, acids, or amides, offering a versatile approach to unsymmetrical aryl-aryl coupling syntheses (Cram et al., 1987).

Gold-Catalyzed Synthesis of Oxazoles

In gold-catalyzed reactions, oxazoles, including structures similar to this compound, are key intermediates. These reactions utilize a [3 + 2] annulation between a terminal alkyne and a carboxamide, facilitated by a gold catalyst, to efficiently synthesize 2,4-disubstituted oxazoles. The use of bidentate ligands in these reactions can temper the reactivities of in situ-generated gold carbenes, leading to more chemoselective outcomes and the development of novel synthetic methods (Luo et al., 2012).

Structural Motif in Bioactive Compounds

Oxazole rings, such as those in this compound, are frequently found in compounds with potential bioactive properties. While direct studies on this specific compound were not found, related research highlights the importance of the oxazole motif in the development of new therapeutic agents. For example, oxazole-containing compounds have been evaluated for their potential as monoamine oxidase inhibitors, showing significant potency and selectivity (Tzvetkov et al., 2014).

Properties

IUPAC Name

N-(2,4-difluorophenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O3/c1-23-12-5-2-10(3-6-12)15-9-20-17(24-15)16(22)21-14-7-4-11(18)8-13(14)19/h2-9H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJUHYBSYVHKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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